molecular formula C14H21N3O3 B13968650 tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13968650
M. Wt: 279.33 g/mol
InChI Key: RANOAMQAVCVKOQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a pyrazine moiety

Preparation Methods

The synthesis of tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-methylpyrazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrazine moiety can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: This compound can be utilized in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 3-(3-methylpyrazin-2-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-10-12(16-7-6-15-10)19-11-5-8-17(9-11)13(18)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3

InChI Key

RANOAMQAVCVKOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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